| abcr |

AB273947-25g |

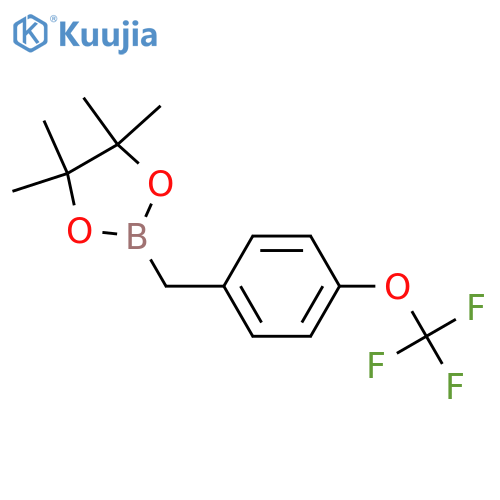

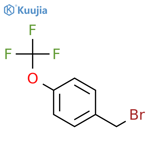

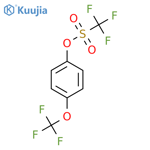

4-(Trifluoromethoxy)phenylmethylboronic acid, pinacol ester, 95%; . |

872038-32-9 |

95% |

25g |

€807.00 |

2025-02-20 |

|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. |

T51270-5g |

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane... |

872038-32-9 |

97% |

5g |

¥1618.0 |

2023-09-06 |

|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. |

R021791-5g |

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane |

872038-32-9 |

97% |

5g |

¥1361 |

2024-05-21 |

|

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. |

T139368-5g |

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane |

872038-32-9 |

≥97% |

5g |

¥1133.90 |

2023-08-31 |

|

| TRC |

T889670-50mg |

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane |

872038-32-9 |

|

50mg |

$ 65.00 |

2022-06-02 |

|

| eNovation Chemicals LLC |

D766988-5g |

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane |

872038-32-9 |

98% |

5g |

$170 |

2024-06-07 |

|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. |

1045310-5g |

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane |

872038-32-9 |

98% |

5g |

¥1027.00 |

2024-04-27 |

|

| abcr |

AB273947-1 g |

4-(Trifluoromethoxy)phenylmethylboronic acid, pinacol ester, 95%; . |

872038-32-9 |

95% |

1g |

€123.60 |

2023-04-26 |

|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. |

T857718-1g |

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane |

872038-32-9 |

≥98% |

1g |

¥241.20 |

2022-08-31 |

|

| Alichem |

A019140957-25g |

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane |

872038-32-9 |

95% |

25g |

$459.00 |

2023-08-31 |

|